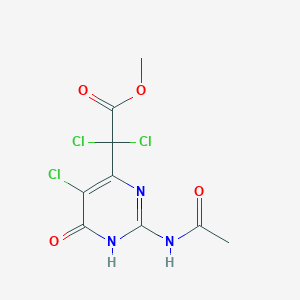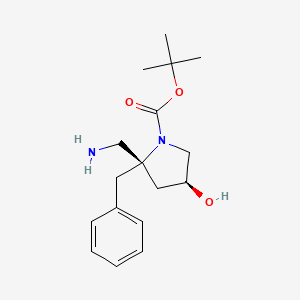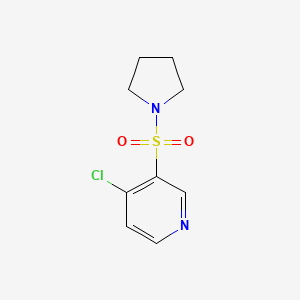
Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with acetamido, chloro, and dichloroacetate groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidine with dichloroacetic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl (2-acetamido-5-chloro-6-oxo-3,6-dihydropyrimidin-4-yl)(dichloro)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Similar Compounds:
- Methyl oxalyl chloride
- Ethyl chlorooxoacetate
- Methyl chloroglyoxalate
Comparison: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Eigenschaften
| 22794-63-4 | |
Molekularformel |
C9H8Cl3N3O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
methyl 2-(2-acetamido-5-chloro-6-oxo-1H-pyrimidin-4-yl)-2,2-dichloroacetate |
InChI |
InChI=1S/C9H8Cl3N3O4/c1-3(16)13-8-14-5(4(10)6(17)15-8)9(11,12)7(18)19-2/h1-2H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
MTTWCACXXXHLDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=C(C(=O)N1)Cl)C(C(=O)OC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)

![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)


![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)


